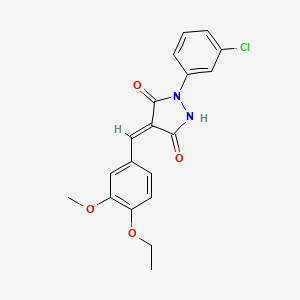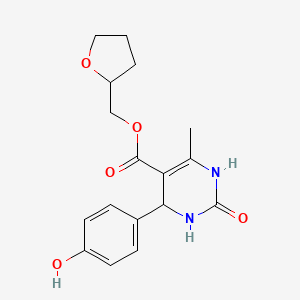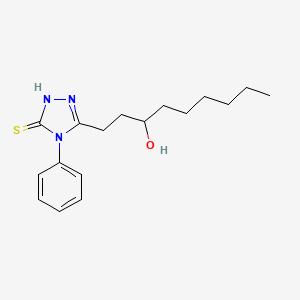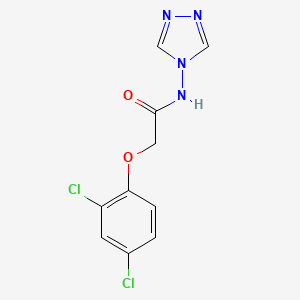
1-(3-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-3,5-pyrazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-3,5-pyrazolidinedione, also known as CEMP, is a pyrazolidinedione derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its anti-inflammatory, analgesic, and antipyretic properties.
作用机制
The mechanism of action of 1-(3-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-3,5-pyrazolidinedione involves the inhibition of various enzymes and signaling pathways. 1-(3-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-3,5-pyrazolidinedione inhibits the activity of COX-2, which is responsible for the production of prostaglandins that cause inflammation and pain. 1-(3-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-3,5-pyrazolidinedione also inhibits the activation of NF-κB, which plays a key role in the regulation of immune and inflammatory responses. Additionally, 1-(3-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-3,5-pyrazolidinedione has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-3,5-pyrazolidinedione has been shown to have anti-inflammatory, analgesic, antipyretic, and neuroprotective effects. 1-(3-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-3,5-pyrazolidinedione reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-κB, leading to a reduction in inflammation. 1-(3-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-3,5-pyrazolidinedione also inhibits the activity of COX-2, leading to a reduction in pain and fever. In neurological disorders, 1-(3-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-3,5-pyrazolidinedione has been shown to have neuroprotective effects and improve cognitive function.
实验室实验的优点和局限性
1-(3-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-3,5-pyrazolidinedione has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has been shown to have potent therapeutic effects in various diseases. However, 1-(3-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-3,5-pyrazolidinedione has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 1-(3-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-3,5-pyrazolidinedione is not fully understood, which can make it difficult to design experiments to study its effects.
未来方向
There are several future directions for research on 1-(3-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-3,5-pyrazolidinedione. One direction is to study its effects in combination with other drugs to determine if it has synergistic effects. Another direction is to study its effects in different disease models to determine if it has broad therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-3,5-pyrazolidinedione and to optimize its pharmacokinetic properties for clinical use.
In conclusion, 1-(3-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-3,5-pyrazolidinedione is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory, analgesic, and neuroprotective effects make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for clinical use.
合成方法
The synthesis of 1-(3-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-3,5-pyrazolidinedione involves the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate in the presence of acetic acid. The resulting compound is then reacted with 4-ethoxy-3-methoxybenzaldehyde to form the final product. The synthesis of 1-(3-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-3,5-pyrazolidinedione has been optimized to obtain high yields and purity of the compound.
科学研究应用
1-(3-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-3,5-pyrazolidinedione has been extensively studied for its therapeutic potential in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, 1-(3-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-3,5-pyrazolidinedione has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 1-(3-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-3,5-pyrazolidinedione has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurological disorder research, 1-(3-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-3,5-pyrazolidinedione has been shown to have neuroprotective effects and improve cognitive function.
属性
IUPAC Name |
(4E)-1-(3-chlorophenyl)-4-[(4-ethoxy-3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-3-26-16-8-7-12(10-17(16)25-2)9-15-18(23)21-22(19(15)24)14-6-4-5-13(20)11-14/h4-11H,3H2,1-2H3,(H,21,23)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSDIUSBFIYCKR-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/2\C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethoxy-3-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B5173791.png)
![N~1~-allyl-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5173818.png)
![2-{5-[2-(4-bromophenyl)-2-cyanovinyl]-2-furyl}benzonitrile](/img/structure/B5173820.png)
![4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B5173826.png)

![dibutyl [anilino(4-methoxyphenyl)methyl]phosphonate](/img/structure/B5173834.png)

![4-(2,5-dimethoxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5173845.png)
![4-[4-(allyloxy)benzyl]morpholine hydrochloride](/img/structure/B5173850.png)

![1-(1H-pyrazol-1-ylacetyl)-4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B5173860.png)


![N-(4-ethylphenyl)-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5173877.png)